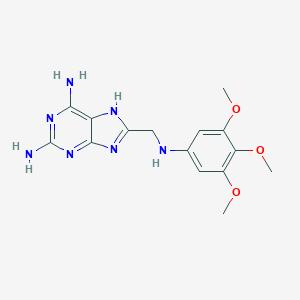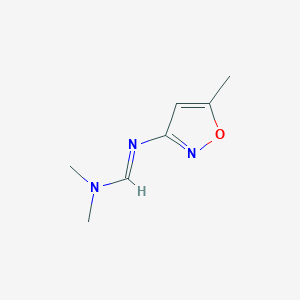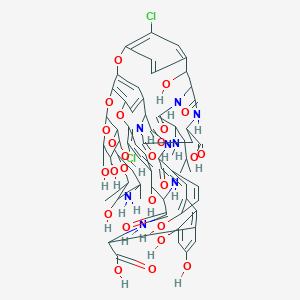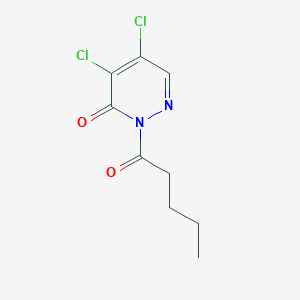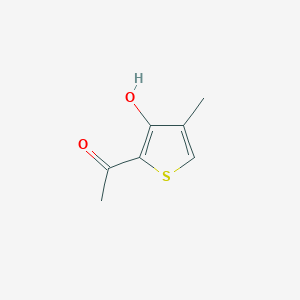
2-Acetyl-3-hydroxy-4-methylthiophene
Übersicht
Beschreibung
2-Acetyl-3-hydroxy-4-methylthiophene is a naturally occurring compound found in various plant species. It is a member of the thiophene family, which is known for its diverse biological activities. In recent years, 2-Acetyl-3-hydroxy-4-methylthiophene has gained significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3-hydroxy-4-methylthiophene is not fully understood. However, studies suggest that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemische Und Physiologische Effekte
2-Acetyl-3-hydroxy-4-methylthiophene has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its diverse biological activities and potential therapeutic applications. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its poor solubility and stability, which could affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the research on 2-Acetyl-3-hydroxy-4-methylthiophene. One area of interest is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Another area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-Acetyl-3-hydroxy-4-methylthiophene in various diseases, including cancer, diabetes, and inflammation.
In conclusion, 2-Acetyl-3-hydroxy-4-methylthiophene is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the compound's mechanism of action and to develop novel derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-hydroxy-4-methylthiophene has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Eigenschaften
CAS-Nummer |
142267-89-8 |
|---|---|
Produktname |
2-Acetyl-3-hydroxy-4-methylthiophene |
Molekularformel |
C7H8O2S |
Molekulargewicht |
156.2 g/mol |
IUPAC-Name |
1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |
InChI-Schlüssel |
KQKIISCIZSDTHP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C(=O)C |
Kanonische SMILES |
CC1=CSC(=C1O)C(=O)C |
Synonyme |
Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
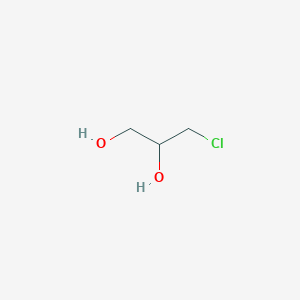
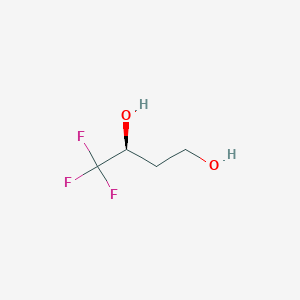
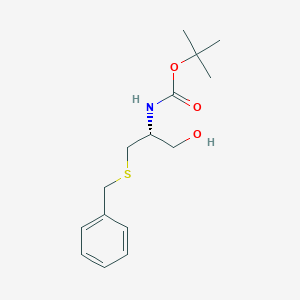
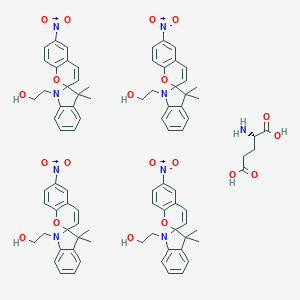
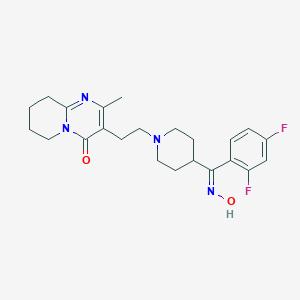
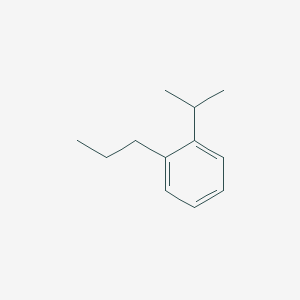
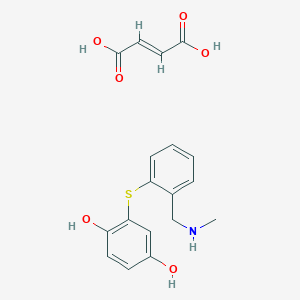
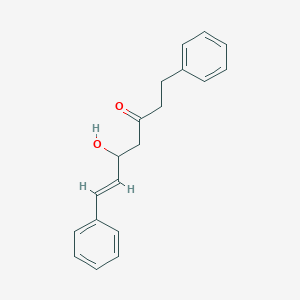
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
